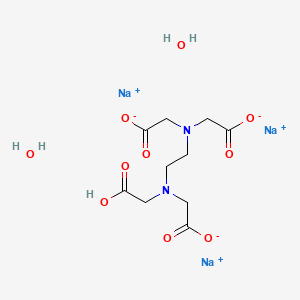
Edetate trisodium
描述
Synthesis Analysis
Edetate trisodium was first described in 1935 by Ferdinand Münz, who prepared the compound from ethylenediamine and chloroacetic acid . Today, it is mainly synthesized from ethylenediamine (1,2-diaminoethane), formaldehyde, and sodium cyanide .Molecular Structure Analysis
The molecular formula of this compound is C10H13N2Na3O8 . It is the organic sodium salt of ethylenediaminetetraacetic acid (EDTA) in which three sodium cations are associated with one trianion of EDTA .Chemical Reactions Analysis
This compound behaves as a weak acid, displacing carbon dioxide from carbonates and reacting with metals to form hydrogen .Physical And Chemical Properties Analysis
This compound is a white solid that is soluble in water . It is stable and has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume .作用机制
Target of Action
Edetate trisodium, also known as edetate disodium anhydrous, is a polyvalent ion chelator . Its primary targets are divalent and trivalent ions such as magnesium, zinc, and calcium . These ions play crucial roles in various biological processes, including signal transduction, enzyme activity, and cell adhesion .
Mode of Action
This compound interacts with its targets by forming chelates, which are complexes involving a central metal ion and a molecule that provides a pair of electrons for the formation of coordinate covalent bonds . This interaction results in a reduction of blood concentrations of the targeted ions . For instance, in the case of calcium, this compound can lower serum calcium levels, which is particularly useful in the emergency treatment of hypercalcemia .
Biochemical Pathways
The chelation of ions by this compound can affect various biochemical pathways. For instance, by chelating calcium ions, it can influence pathways that depend on calcium signaling . Additionally, it can affect the homeostasis of other divalent and trivalent ions, potentially influencing a wide range of biochemical processes .
Pharmacokinetics
This compound has a long duration of action, as patients are generally given one daily dose . After intravenous administration, the chelate formed is excreted in the urine, with 50% appearing in 1 hour and over 95% in 24 hours . The therapeutic index is wide, as high doses are generally well tolerated .
Result of Action
The primary result of this compound’s action is the reduction of blood concentrations of the targeted ions . This can have various effects at the molecular and cellular levels, depending on the specific ions involved. For example, in the case of calcium, reducing serum calcium levels can alleviate symptoms of hypercalcemia, such as muscle weakness, constipation, and abnormal heart rhythms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can compete with the target ions for chelation, potentially affecting the efficacy of this compound .
未来方向
The potential impact of this therapy could be enormous if the results of the study are replicated . The capacity of EDTA to chelate divalent cations is known to increase with increasing pH. Therefore, increasing the pH of EDTA-containing preservative solutions may improve their effectiveness as DNA preservatives .
属性
| { "Design of the Synthesis Pathway": "Edetate trisodium can be synthesized through a multistep process involving the reaction of ethylenediamine with chloroacetic acid, followed by the addition of sodium hydroxide and sodium cyanide.", "Starting Materials": [ "Ethylenediamine", "Chloroacetic acid", "Sodium hydroxide", "Sodium cyanide" ], "Reaction": [ "Step 1: Ethylenediamine is reacted with chloroacetic acid to form ethylenediamine-N,N'-diacetic acid.", "Step 2: Ethylenediamine-N,N'-diacetic acid is then reacted with sodium hydroxide to form sodium ethylenediamine-N,N'-diacetate.", "Step 3: Finally, sodium ethylenediamine-N,N'-diacetate is reacted with sodium cyanide to form edetate trisodium." ] } | |
CAS 编号 |
150-38-9 |
分子式 |
C10H13N2Na3O8 |
分子量 |
358.19 g/mol |
IUPAC 名称 |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
InChI 键 |
QZKRHPLGUJDVAR-UHFFFAOYSA-K |
杂质 |
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+].[Na+] |
颜色/形态 |
White crystalline powder |
密度 |
0.7215 (NTP, 1992) - Less dense than water; will float |
闪点 |
Flash point is> 100 °C, |
熔点 |
MP: 242 °C /EDTA disodium dihydrate/ |
其他 CAS 编号 |
6381-92-6 150-38-9 139-33-3 |
物理描述 |
Dry Powder; Other Solid; Liquid White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS] White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |
Pictograms |
Corrosive; Irritant; Health Hazard |
相关CAS编号 |
7379-28-4 17421-79-3 |
溶解度 |
5 to 10 mg/mL at 70.7 °F (NTP, 1992) |
同义词 |
Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |
蒸汽压力 |
7.57X10-17 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



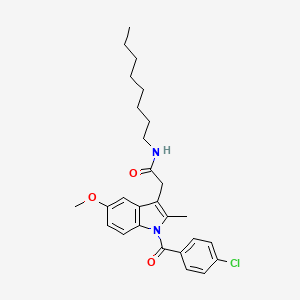
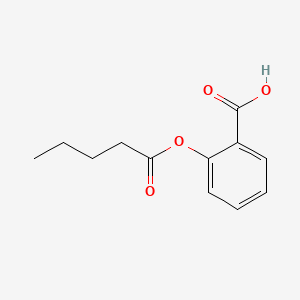
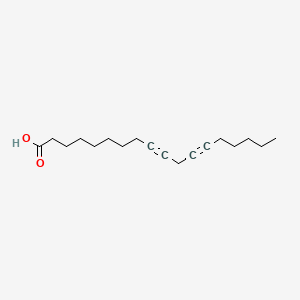
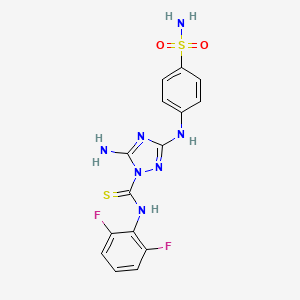
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
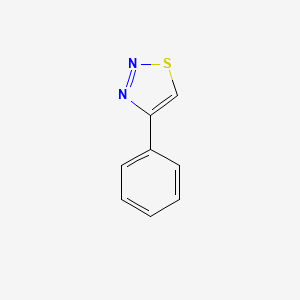
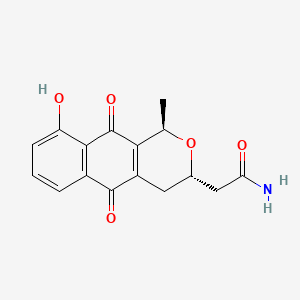

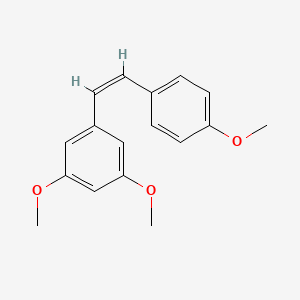
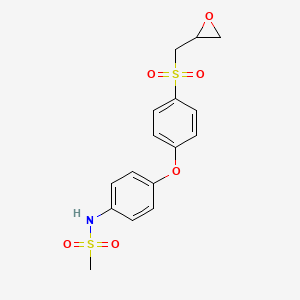
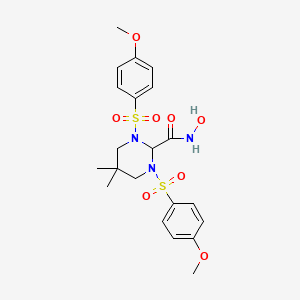
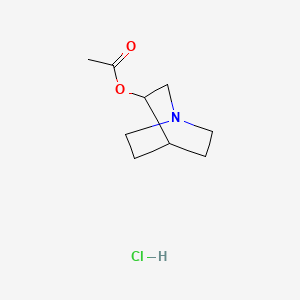
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)